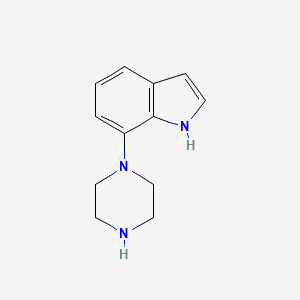

1H-インドール-7-(1-ピペラジニル)

概要

説明

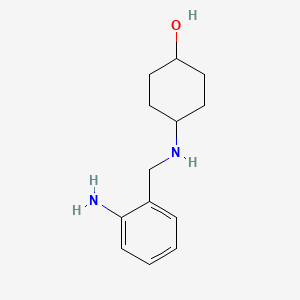

1H-Indole, 7-(1-piperazinyl)- (or 7-IPA) is a synthetic compound that is used for a variety of purposes in scientific research. It is an organic compound that belongs to the indole family and is composed of a nitrogen-containing indole ring, a piperazine ring, and an alkyl chain. 7-IPA has a variety of applications, including being used as a chiral ligand, as a transition state analog, and as a structural probe for enzyme active sites.

科学的研究の応用

抗ウイルス活性

インドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール系化合物は、インフルエンザAウイルスや他のウイルスに対する阻害活性を示しています 。インドール環への7-(1-ピペラジニル)置換基は、ウイルスタンパク質との相互作用を強化し、新しい抗ウイルス剤の開発につながる可能性があります。

抗HIV特性

HIVとの闘いでは、ピペラジニル基を含む新規インドール誘導体が合成されてきました。 これらの化合物は、HIV-1の阻害における有効性について調査されており、分子ドッキング研究では、ウイルスのライフサイクルに関与する重要なタンパク質との有望な相互作用が示唆されています 。

抗結核活性

インドール誘導体は、結核菌に対する潜在的な有効性についても研究されています。 インドールの構造的多様性により、細菌の活性期と休眠期の両方で作用できる化合物を生成することが可能になり、新しい抗結核薬の開発のための道筋が開かれます 。

抗がん剤の可能性

インドールコアは、抗がん活性を持つ多くの天然および合成化合物に広く存在しています。 研究では、インドール誘導体がさまざまな生物学的受容体や酵素を標的とすることが示されており、さまざまな悪性腫瘍の標的治療薬の設計において価値があります 。ピペラジニル基の付加は、これらの化合物の薬物動態特性を調節し、選択性を高める可能性があります。

作用機序

Target of Action

The primary targets of 1H-Indole, 7-(1-piperazinyl)- are various biological receptors and enzymes . The heterocyclic indole is one of the most prevalent pharmacophores in nature and has been a highly privileged scaffold for designing targeted therapeutics . It has been used to develop countless fused heterocyclic templates with diverse physicochemical and biological properties .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Pharmacokinetics

The physicochemical properties of indole derivatives can influence their bioavailability . More research is needed to fully understand the pharmacokinetics of this specific compound.

Result of Action

The molecular and cellular effects of 1H-Indole, 7-(1-piperazinyl)-'s action depend on the specific targets and pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

1H-Indole, 7-(1-piperazinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1H-Indole, 7-(1-piperazinyl)-, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This compound also interacts with proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, thereby affecting their function and activity.

Cellular Effects

1H-Indole, 7-(1-piperazinyl)- exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 1H-Indole, 7-(1-piperazinyl)- can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular processes highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 7-(1-piperazinyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, 1H-Indole, 7-(1-piperazinyl)- has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses . These molecular interactions are crucial for understanding the therapeutic potential of 1H-Indole, 7-(1-piperazinyl)-.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 7-(1-piperazinyl)- can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Additionally, long-term exposure to 1H-Indole, 7-(1-piperazinyl)- can lead to changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of 1H-Indole, 7-(1-piperazinyl)- vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as inhibiting cancer cell proliferation and reducing inflammation . Higher doses may lead to toxic or adverse effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses.

Metabolic Pathways

1H-Indole, 7-(1-piperazinyl)- is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, 1H-Indole, 7-(1-piperazinyl)- can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 1H-Indole, 7-(1-piperazinyl)- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its chemical properties and the presence of specific transporters . Once inside the cells, 1H-Indole, 7-(1-piperazinyl)- can bind to various proteins, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are important for understanding the bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of 1H-Indole, 7-(1-piperazinyl)- can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Indole, 7-(1-piperazinyl)- may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be localized to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

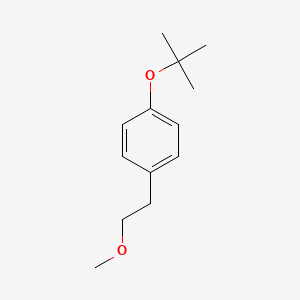

IUPAC Name |

7-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDAUEWDPSMDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233865 | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84807-10-3 | |

| Record name | 7-(1-Piperazinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84807-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 7-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)